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Compound of Interest

Compound Name:
3-(Trifluoromethyl)quinolin-4-

amine

Cat. No.: B2405851 Get Quote

Technical Guide: 3-(Trifluoromethyl)quinolin-4-
amine
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)quinolin-4-
amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The

quinoline scaffold is a well-established pharmacophore present in numerous therapeutic

agents, and the introduction of a trifluoromethyl group can significantly enhance a molecule's

metabolic stability, lipophilicity, and binding affinity to biological targets. This document details

the chemical identity, synthetic approaches, and known biological activities of

trifluoromethylated quinolin-4-amine derivatives, with a focus on their potential as anticancer

agents.

Chemical Identification
IUPAC Name: 3-(Trifluoromethyl)quinolin-4-amine

CAS Number: 1820650-23-4
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Physicochemical Data
Property Value

Molecular Formula C₁₀H₇F₃N₂

Molecular Weight 212.17 g/mol

Synthesis and Experimental Protocols
The synthesis of 3-(Trifluoromethyl)quinolin-4-amine typically involves the construction of

the quinoline core followed by amination at the 4-position. While a specific protocol for this

exact molecule is not readily available in the public domain, a general and robust method

involves the nucleophilic aromatic substitution of a suitable 4-chloroquinoline precursor.

General Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol is adapted from established methods for the synthesis of 4-aminoquinoline

derivatives.

Objective: To synthesize 3-(Trifluoromethyl)quinolin-4-amine from 4-chloro-3-

(trifluoromethyl)quinoline.

Materials:

4-chloro-3-(trifluoromethyl)quinoline

Ammonia (or an ammonia equivalent such as ammonium hydroxide or a protected amine

followed by deprotection)

A suitable solvent (e.g., ethanol, DMSO, or N-methyl-2-pyrrolidone)

A base (if using an amine salt, e.g., triethylamine, potassium carbonate)

Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic

stirrer, rotary evaporator, column chromatography apparatus)

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, dissolve 4-chloro-3-(trifluoromethyl)quinoline (1 equivalent) in the chosen solvent.

Addition of Amine: Add an excess of the aminating agent (e.g., a solution of ammonia in

ethanol or aqueous ammonium hydroxide) to the flask. If an amine salt is used, add a

suitable base (1.5-2 equivalents).

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 140°C.

[1][2] The optimal temperature and reaction time will depend on the specific solvent and

aminating agent used. Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a

precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under

reduced pressure.

Purification: The crude product is then purified. This may involve the following steps:

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure.

Purify the resulting residue by column chromatography on silica gel, using an appropriate

eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: Confirm the identity and purity of the final product using analytical

techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Biological Activity and Potential Applications
Derivatives of trifluoromethyl-substituted quinolin-4-amines have shown promising biological

activities, particularly as anticancer agents. The trifluoromethyl group is known to enhance the

anticancer potential of various scaffolds.
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Anticancer Activity
Studies on related 2-(trifluoromethyl)quinolin-4-amine derivatives have demonstrated potent

anti-proliferative activity against various cancer cell lines, including prostate (PC3), leukemia

(K562), and cervical cancer (HeLa) cells.[3] Some of these compounds exhibited IC₅₀ values in

the nanomolar range, indicating high potency.[3]

Table 1: In Vitro Cytotoxicity of Representative 2-(Trifluoromethyl)quinolin-4-amine

Derivatives[3]

Compound PC3 IC₅₀ (µM) K562 IC₅₀ (µM) HeLa IC₅₀ (µM)

5e 0.49 0.08 0.01

5f - - <0.01

5o - - <0.01

Combretastatin A-4 - - 0.02

Note: Data for 2-(trifluoromethyl)quinolin-4-amine derivatives is presented as a proxy for the

potential activity of the 3-substituted isomer.

Signaling Pathways and Mechanisms of Action
The anticancer effects of quinoline derivatives are often attributed to their interaction with key

cellular pathways involved in cell proliferation and survival. For trifluoromethylated quinolin-4-

amines, two potential mechanisms of action have been elucidated for related compounds:

inhibition of microtubule polymerization and modulation of the PI3K/Akt signaling pathway.

Inhibition of Microtubule Polymerization
Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as microtubule-

targeted agents.[3] They are proposed to bind to the colchicine binding site on tubulin, thereby

inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell

cycle arrest at the G2/M phase and ultimately induces apoptosis.[3]
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Caption: Inhibition of Microtubule Polymerization by 3-(Trifluoromethyl)quinolin-4-amine.

PI3K/Akt Signaling Pathway Inhibition
4-Aminoquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors and

can interfere with the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell

survival, proliferation, and angiogenesis. Inhibition of this pathway can lead to cell cycle arrest

and apoptosis.
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Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion
3-(Trifluoromethyl)quinolin-4-amine and its derivatives represent a promising class of

compounds for further investigation in drug discovery, particularly in the development of novel

anticancer therapeutics. The synthetic accessibility of the 4-aminoquinoline scaffold, combined
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with the beneficial properties imparted by the trifluoromethyl group, makes these molecules

attractive candidates for optimization and preclinical evaluation. Further research is warranted

to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo

efficacy of this compound class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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